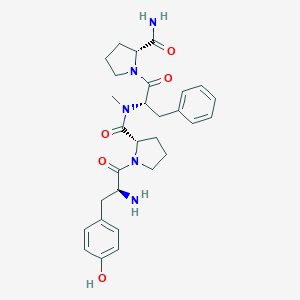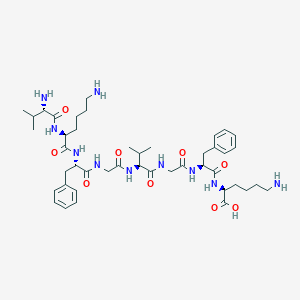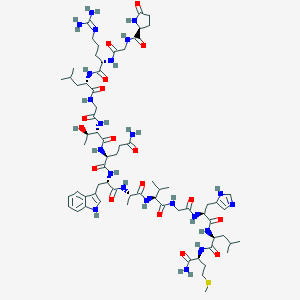
Alytesin
Overview
Description
Alytesin (trifluoroacetate salt) is a neuropeptide originally isolated from the skin of the frog species Alytes obstetricans. This compound has diverse biological activities, including inducing hypertension, increasing blood glucose levels, reducing gastric acid secretion, and causing anorexigenic effects in neonatal chicks .
Mechanism of Action
Target of Action
Alytesin is a bombesin-like peptide found in extracts of the skin of Alytes obstetricans . It primarily targets the gastrointestinal system and the cardiovascular system . This compound reduces gastric acid secretion and induces hypertension . It also has anorexigenic effects, reducing appetite in neonatal chicks .
Mode of Action
This compound interacts with its targets by binding to specific receptors. Upon binding, it triggers a series of biochemical reactions that lead to its observed effects. For instance, it reduces gastric acid secretion, which can help in conditions where acid secretion is excessive . It also induces hypertension, which means it causes an increase in blood pressure . The anorexigenic effects of this compound are believed to be mediated through its interaction with receptors in the brain, leading to reduced appetite .
Biochemical Pathways
It’s known that bombesin-like peptides, such as this compound, have a wide range of physiological effects in the brain, lungs, and gi tract . They regulate gastrointestinal hormone release and gastrointestinal motility . They have also been shown to modulate satiety, thermoregulation, glucose homeostasis, and circadian rhythms .
Biochemical Analysis
Biochemical Properties
Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . This compound also induces short-term anorexigenic effects in neonatal chicks .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension
Molecular Mechanism
The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Alytesin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously removes protecting groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a solid product. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid during the final stages of synthesis .
Chemical Reactions Analysis
Types of Reactions: Alytesin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence.
Common Reagents and Conditions:
Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid resin and remove protecting groups.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds between cysteine residues.
Major Products Formed: The primary product is the peptide this compound in its trifluoroacetate salt form. Depending on the specific reactions, oxidized or reduced forms of the peptide may also be obtained .
Scientific Research Applications
Alytesin (trifluoroacetate salt) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating physiological processes such as blood pressure, glucose metabolism, and gastric acid secretion.
Medicine: Explored for its potential therapeutic effects in conditions like hypertension and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods
Comparison with Similar Compounds
Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.
Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.
Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGITPLKHZHOL-TXYKKBLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H106N22O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185027 | |
| Record name | Alytesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-12-3 | |
| Record name | Alytesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alytesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


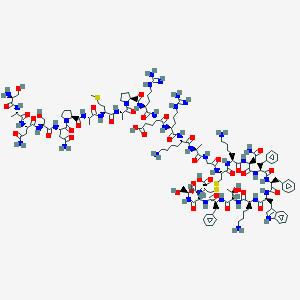
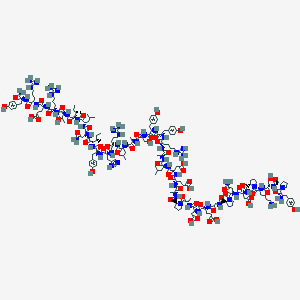
![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)
![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
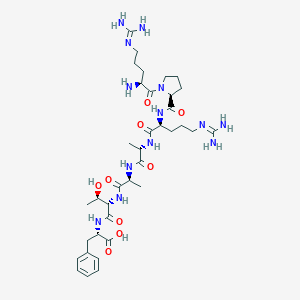
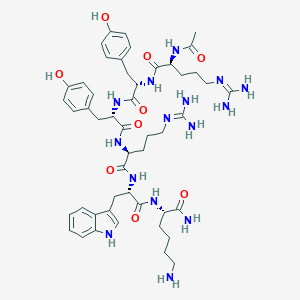

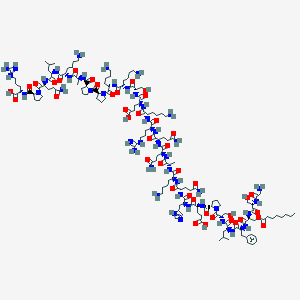
![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)
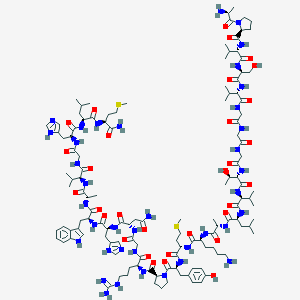
![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
